2-Amino-6-methoxybenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-Amino-6-methoxybenzoic acid involves complex organic reactions, showcasing the compound's versatility as an intermediate. For example, 8-Amino-1-methoxy-6H-dibenzo[b,d]pyran-6-one, a structurally similar compound, was synthesized using a one-pot reaction that includes O-demethylation, lactonization, and nitro reduction to amine, highlighting an efficient alternative to traditional multi-step synthesis methods (Jilani, 2007). Another synthesis approach for related compounds involves the methylation of 4-amino-2-hydroxybenzoic acid, followed by several steps to obtain 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, with a total yield of 24.5% (Wang Yu, 2008).
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-amino-4-methoxybenzothiazole, has been extensively analyzed using techniques like FTIR, FT-Raman, UV-Visible, and NMR spectroscopies. DFT studies provide insights into the structural, thermodynamical, vibrational, and electronic characteristics of these compounds, further understanding the influence of substituents like methoxy and amino groups on the molecule's properties (Arjunan et al., 2013).
Chemical Reactions and Properties
2-Amino-6-methoxybenzoic acid and its derivatives participate in various chemical reactions, demonstrating their reactivity and potential for creating complex molecules. For instance, the reaction of 6-methoxybenzo[b]furan-3(2H)-one with 2-aryl-1,1-dicyanoethylenes produces 2-amino-4-aryl-1,3-dicyano-7-methoxydibenzo[b,d]furans, showcasing the compound's utility in synthesizing functional materials (Shestopalov et al., 2003).
Scientific Research Applications
Synthesis of Metoclopramide Metabolite and Detection in Human Urine:
- This study describes the synthesis of a metoclopramide metabolite through the coupling of 4-amino-5-chloro-2-methoxybenzoic acid with glycine benzyl ester followed by catalytic hydrogenation. This metabolite was not directly detectable in human urine but was identifiable after conversion to a corresponding methyl ester. This research aids in understanding the metabolism and excretion pathways of metoclopramide, a medication used to treat nausea and gastroesophageal reflux (Maurich, De Amici, & De Micheli, 1994).
Directed Ortho-Metalation of Unprotected Benzoic Acids:
- This paper explores the deprotonation of unprotected 2-methoxybenzoic acid, which is useful for the one-pot preparation of various 3- and 6-substituted 2-methoxybenzoic acids. These acids are not easily accessible through conventional methods, making this a significant advancement in organic synthesis (Nguyen, Castanet, & Mortier, 2006).
Mimicking a Tripeptide β-Strand with an Unnatural Amino Acid:
- This research involves the synthesis of an unnatural amino acid that imitates the hydrogen-bonding functionality of a tripeptide β-strand. This amino acid, composed of hydrazine, 5-amino-2-methoxybenzoic acid, and oxalic acid, displays β-sheetlike hydrogen-bonded dimer formation in solution, offering insights into peptide structure and function (Nowick et al., 2000).
Thermodynamic Study on Sublimation of Aminomethoxybenzoic Acids:
- This study measures the vapor pressures of various aminomethoxybenzoic acids, including 2-amino-5-methoxybenzoic acid, to derive their standard molar enthalpies and Gibbs energies of sublimation. These thermodynamic properties are crucial for understanding the behavior of these compounds under different conditions (Monte, Almeida, & Matos, 2010).
Glycosidase and Glycogen Phosphorylase Inhibiting Activities:
- A study on compounds isolated from Cyclocarya paliurus leaves, including 2-amino-3,4-dihydroxy-5-methoxybenzoic acid, shows significant alpha-glucosidase and glycogen phosphorylase inhibitory activities. These findings are relevant in the context of diabetes management and metabolic studies (Li et al., 2008).
Fluorescent Schiff Base Synthesis and Biological Activity:
- A study synthesized a Schiff base from 2-amino-6-methoxybenzothiazole, which demonstrated significant antimicrobial activities and DNA intercalative properties. It also exhibited sensor properties for fluoride and cyanide anions, indicating its potential in biomedical applications (Alpaslan et al., 2019).
Safety And Hazards
properties
IUPAC Name |
2-amino-6-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4H,9H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZDIWNRWSNVPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370688 | |
Record name | 2-Amino-6-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-methoxybenzoic acid | |
CAS RN |
53600-33-2 | |
Record name | 2-Amino-6-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-6-methoxybenzoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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